molecular formula C12H18N2O B11806064 2-Ethoxy-5-(piperidin-2-yl)pyridine

2-Ethoxy-5-(piperidin-2-yl)pyridine

Cat. No.: B11806064
M. Wt: 206.28 g/mol
InChI Key: MUIOATMAWURDAO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and a piperidin-2-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(piperidin-2-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(piperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidin-2-yl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-Ethoxy-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Piperidin-2-ylpyridine: A similar compound with a piperidin-2-yl group but lacking the ethoxy substitution.

    2-Ethoxy-5-(piperidin-4-yl)pyridine: A compound with a similar structure but with the piperidinyl group at the 4-position instead of the 2-position.

Uniqueness

2-Ethoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethoxy and piperidin-2-yl groups provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethoxy-5-piperidin-2-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-2-15-12-7-6-10(9-14-12)11-5-3-4-8-13-11/h6-7,9,11,13H,2-5,8H2,1H3

InChI Key

MUIOATMAWURDAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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